3-Fluorobenzhydrazide

Vue d'ensemble

Description

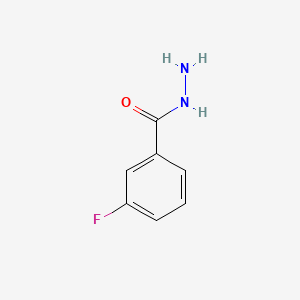

3-Fluorobenzhydrazide: is an organic compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . . This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a hydrazide functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Mécanisme D'action

- 3-Fluorobenzhydrazide is a hydrazide building block derived from benzoic acid . While specific primary targets haven’t been extensively studied for this compound, it likely interacts with various cellular components due to its reactivity.

- Hydrazide derivatives, including This compound , are bioactive. For instance, isoniazid (an antibiotic for tuberculosis) contains a hydrazide moiety and exhibits therapeutic effects .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

3-Fluorobenzhydrazide is a hydrazide building block, derived from benzoic acid . The hydrazide moiety in this compound is nucleophilic and readily reacts with electrophiles

Cellular Effects

Hydrazide derivatives are known to be bioactive . For example, isoniazid, a hydrazide derivative, is an antibiotic for tuberculosis .

Molecular Mechanism

The hydrazide moiety in this compound is nucleophilic and readily reacts with electrophiles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Fluorobenzhydrazide can be synthesized through a one-pot conventional method . The process involves dissolving benzoic acid or its derivative in ethanol, followed by the addition of sulfuric acid. The reaction mixture is refluxed for six hours and monitored using thin-layer chromatography (TLC). After completion, the mixture is neutralized with solid sodium bicarbonate and filtered. Hydrazine monohydrate is then added to the neutralized mixture and refluxed for an additional 3-6 hours. The final product is obtained by distillation and recrystallization from methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluorobenzhydrazide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.

Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halides and bases are commonly used.

Condensation Reactions: Carbonyl compounds like aldehydes and ketones are used.

Cyclization Reactions: Reagents like isothiocyanates can be used to form triazole-thione derivatives.

Major Products:

Applications De Recherche Scientifique

3-Fluorobenzhydrazide has diverse applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Chemical Biology: Used in the study of biological processes and the development of bioactive molecules.

Drug Discovery: Acts as a building block in the synthesis of potential pharmaceutical agents.

Analytical Chemistry: Employed as a reagent in analytical methods to detect and quantify other compounds.

Comparaison Avec Des Composés Similaires

- 3-Methoxybenzohydrazide

- 3-Chlorobenzohydrazide

- 3-Bromobenzohydrazide

Comparison: 3-Fluorobenzhydrazide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its methoxy, chloro, and bromo counterparts . This makes it particularly valuable in the synthesis of fluorinated organic compounds and pharmaceuticals .

Activité Biologique

3-Fluorobenzhydrazide is a chemical compound with the molecular formula CHFNO and CAS number 351640. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies and research data.

This compound is a hydrazide derivative that can be synthesized through various methods, often involving the reaction of 3-fluorobenzoic acid with hydrazine. Its structure features a fluorinated aromatic ring, which is significant for its biological activity due to the electron-withdrawing nature of the fluorine atom, influencing the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of hydrazides, including this compound, exhibit notable antimicrobial properties. For instance, triazole-thione derivatives synthesized from this compound have shown antimicrobial activity with a minimum inhibitory concentration (MIC) of 62.5 µg/mL against various pathogens, while displaying low toxicity toward human cells . This suggests that this compound could serve as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. A case study involving N'-(2-phenoxypyridine-3-carbonyl)-3-(trifluoromethyl)benzhydrazide demonstrated significant inhibition of clonogenic survival in T47D breast cancer cells, with IC values indicating effective cytotoxicity at concentrations around 600 nM . Additionally, other derivatives have been tested for their effects on breast cancer cell lines MCF-7 and MDA-MB-231, showing promising results in reducing cell viability and inducing apoptosis .

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes involved in apoptosis pathways. Studies have shown that compounds derived from hydrazides can influence caspase activity, which is crucial for programmed cell death . The presence of functional groups in the hydrazide structure allows for diverse interactions within biological systems, enhancing its potential as a therapeutic agent.

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound Name | Activity Type | Target Cell Line | IC50 (nM) | MIC (µg/mL) |

|---|---|---|---|---|

| N'-(2-phenoxypyridine-3-carbonyl)-3-(trifluoromethyl)benzhydrazide | Anticancer | T47D | ~600 | - |

| Triazole-thione derivatives | Antimicrobial | Various pathogens | - | 62.5 |

| SCT-1, SCT-2 (thiadiazole derivatives) | Anticancer | MCF-7, MDA-MB-231 | ~1000 | - |

Case Studies

- Antimicrobial Efficacy : A study highlighted the synthesis of triazole-thione derivatives from this compound and their subsequent testing against bacterial strains. The results indicated effective inhibition at low concentrations, suggesting potential for development into therapeutic agents against resistant strains .

- Cytotoxicity Assessment : In vitro studies on breast cancer cell lines demonstrated that derivatives of this compound possess cytotoxic properties that vary significantly based on substituent groups attached to the hydrazide moiety. The strongest activity was observed with compounds featuring electron-donating groups .

Propriétés

IUPAC Name |

3-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUISEXNUHLZEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325997 | |

| Record name | 3-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-55-8 | |

| Record name | Benzoic acid, 3-fluoro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 499-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.